An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)acetamide, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a member of the phenoxy acetamide class and a guaiacol derivative, its structural motifs suggest a range of potential biological activities. This document synthesizes available data on its chemical properties, outlines a robust synthetic strategy, and explores its pharmacological context, offering field-proven insights for researchers.
Core Chemical Profile and Identifiers
2-(2-Methoxyphenoxy)acetamide is a solid organic compound characterized by a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an acetamide functional group. This unique combination underpins its chemical behavior and potential applications.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 183427-87-4 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Melting Point | 142 °C | [2] |
| IUPAC Name | 2-(2-methoxyphenoxy)acetamide | - |
| Storage Conditions | 2-8°C, sealed, in a dry environment |[2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-(2-Methoxyphenoxy)acetamide is not commonly detailed in contemporary literature, with some references pointing to historical methods[1]. However, a modern and highly efficient approach can be logically constructed based on established synthetic transformations for phenoxy acetamides[3][4]. The most field-proven route involves a two-step process: a Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by amidation.
Causality Behind the Synthetic Strategy: This two-step approach is favored for its high yields and substrate compatibility. The Williamson ether synthesis is a classic and reliable method for forming the crucial ether linkage. The subsequent amidation can be achieved through several methods, but conversion to an acyl chloride or the use of a peptide coupling agent provides a highly activated intermediate that readily reacts with ammonia to form the stable primary amide with minimal side products.
Caption: Synthetic workflow for 2-(2-Methoxyphenoxy)acetamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
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To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq) and a solution of sodium hydroxide (2.2 eq) in water.
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Heat the mixture to 60-70°C with stirring until the guaiacol fully dissolves.
-
Add a solution of sodium chloroacetate (1.1 eq) in water dropwise over 30 minutes.
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Increase the temperature and maintain a steady reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.
-
The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.
Step 2: Synthesis of 2-(2-Methoxyphenoxy)acetamide
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Suspend the dried 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
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Add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq)[3]. Stir for 20-30 minutes at room temperature to form the activated ester.
-
In a separate vessel, prepare a concentrated solution of aqueous ammonia.
-
Slowly add the ammonia solution to the activated ester mixture. A significant exotherm may be observed.
-
Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the disappearance of the activated intermediate by TLC.
-
Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(2-Methoxyphenoxy)acetamide by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the final product.
Structural and Spectroscopic Analysis
While experimental spectral data for 2-(2-Methoxyphenoxy)acetamide is not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for guiding the characterization of the synthesized compound.
Caption: Key functional groups of 2-(2-Methoxyphenoxy)acetamide.
Theoretical Spectroscopic Signatures:
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¹H NMR:
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Aromatic Protons (4H): Expect a complex multiplet pattern between δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring.
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Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm. The deshielding is due to the adjacent ether oxygen and the carbonyl group.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.
-
Amide Protons (-NH₂): Two broad singlets, typically between δ 5.5-7.5 ppm. The chemical shift can be highly variable depending on solvent and concentration.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.
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Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-O-CH₂ and C-OCH₃) will be the most downfield in this region.
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Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: Two distinct bands (symmetric and asymmetric) in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.
-
C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A band near 1620-1650 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1230-1260 cm⁻¹.
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Pharmacological Context and Potential Applications
The therapeutic potential of 2-(2-Methoxyphenoxy)acetamide is an area of active investigation, primarily driven by its structural characteristics and the known bioactivities of the broader phenoxy acetamide family.
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Anti-inflammatory and Analgesic Potential: The compound is utilized in pharmacological research to develop new anti-inflammatory and analgesic agents.[2] The core structure is believed to be capable of inhibiting enzymes involved in inflammatory pathways.[2] This aligns with findings for other phenoxy acetamide derivatives, where the introduction of specific substituents has been shown to enhance anti-inflammatory and analgesic functions.[3]
-
Central Nervous System (CNS) Activity: The guaiacol ether moiety is structurally related to the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[5][6]. Mephenesin, while historically significant, has a short duration of action and a low therapeutic index[5]. This has driven research into derivatives with improved pharmacokinetic and safety profiles. The structural similarity suggests that 2-(2-Methoxyphenoxy)acetamide could be investigated for potential muscle relaxant, sedative, or other neuromodulatory activities.
-
Agrochemical Applications: Beyond medicine, there is research interest in applying this compound in agriculture as a plant growth regulator, potentially to improve the yield and quality of certain crops[2].
Caption: Potential research applications of 2-(2-Methoxyphenoxy)acetamide.
Safety, Handling, and Storage
As with any research chemical, proper handling and storage are paramount to ensure material integrity and personnel safety.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, in a dry environment to prevent hydrolysis and degradation[2].
-
Handling: In the absence of comprehensive toxicological data, 2-(2-Methoxyphenoxy)acetamide should be handled as a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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